20-HETE Synthesis: Potency vs. HET0016
In human renal microsomes, 17-ODYA inhibits 20-HETE formation with an IC50 of 1.8 ± 0.8 μM. This is approximately 200-fold less potent than the highly selective inhibitor HET0016 (IC50 = 8.9 ± 2.7 nM), but over 20-fold more potent than the broad-spectrum CYP inhibitor 1-ABT (IC50 = 38.5 ± 14.9 μM) [1]. The data underscore that 17-ODYA occupies a middle ground in terms of potency for blocking 20-HETE synthesis, being neither as potent as HET0016 nor as weak as 1-ABT.
| Evidence Dimension | Inhibition of 20-HETE formation (IC50) |
|---|---|
| Target Compound Data | 1.8 ± 0.8 μM (n=6) |
| Comparator Or Baseline | HET0016: 8.9 ± 2.7 nM (n=6); 1-ABT: 38.5 ± 14.9 μM (n=5) |
| Quantified Difference | 17-ODYA is ~200x less potent than HET0016, but ~21x more potent than 1-ABT. |
| Conditions | Human renal microsomes incubated with [3H]-arachidonic acid |
Why This Matters
This quantifies the potency gap, guiding researchers to select 17-ODYA when a less potent, but still effective, suicide substrate is needed for probing 20-HETE pathways without the extreme potency of HET0016.
- [1] Miyata N, Taniguchi K, Seki T, et al. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme. Br J Pharmacol. 2001;133(3):325-329. (Data from Figure 3). View Source
